Cicloprolol, (R)-

Description

Contextualization within the β-Adrenergic Receptor Modulator Landscape

β-adrenergic receptor antagonists, commonly known as β-blockers, are a cornerstone in the management of various cardiovascular diseases. guidetopharmacology.org These agents exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497), to β-adrenergic receptors. wikipedia.org This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. wikipedia.org

The β-adrenergic receptors are classified into subtypes, with β1 and β2 being the most clinically relevant. β1-receptors are predominantly located in the heart, while β2-receptors are found in the smooth muscle of the bronchi and blood vessels. wikipedia.org Cicloprolol (B107668) is recognized as a selective β1-receptor antagonist, meaning it primarily targets the heart. wikipedia.org Furthermore, Cicloprolol is distinguished by its intrinsic sympathomimetic activity (ISA), acting as a partial agonist. ualberta.ca This means that while it blocks the effects of more potent endogenous agonists, it also causes a low level of receptor activation. ualberta.ca Racemic Cicloprolol has demonstrated a partial agonist activity of approximately 30% at β-adrenergic receptors. ualberta.ca

Importance of Stereochemistry in β-Blocker Pharmacological Research

The majority of β-blockers are chiral molecules, existing as two non-superimposable mirror images known as enantiomers, designated as (R) and (S). It is a well-established principle in pharmacology that these enantiomers can exhibit different biological activities. For the vast majority of β-blockers, the β-blocking activity resides predominantly in the (S)-enantiomer, which is often orders of magnitude more potent than its (R)-counterpart. For instance, the S:R activity ratio for some β-blockers can range from 33 to 530. ualberta.ca

In the case of Cicloprolol, the (S)-enantiomer is reported to be the more pharmacologically active form. This implies that (R)-Cicloprolol, the subject of this article, is the less active isomer in terms of β-adrenergic receptor blockade. This stereoselectivity is a critical consideration in pharmacological research, as the administration of a racemic mixture (a 1:1 mixture of both enantiomers) means that a significant portion of the administered drug may be less active or inactive with respect to the primary therapeutic target.

Current Research Status and Unexplored Avenues for (R)-Cicloprolol

Research on Cicloprolol has primarily focused on the racemic mixture. ualberta.ca Studies have investigated its partial agonist activity in humans, demonstrating its ability to reduce exercise-induced tachycardia while also increasing sleeping heart rate, a hallmark of ISA. While the synthesis of Cicloprolol has been described, and it has been studied for potential use in heart failure, it was never marketed as a therapeutic agent. ualberta.ca

A significant unexplored avenue in the research of Cicloprolol is the specific, isolated investigation of its (R)-enantiomer. While it is generally accepted to be less active based on the patterns observed with other β-blockers, detailed pharmacological studies on pure (R)-Cicloprolol are lacking in the public domain. Such research would be necessary to definitively quantify its binding affinity for β-adrenergic receptors, its potency as an antagonist, and its degree of partial agonism, if any. The potential for the (R)-enantiomer to possess other, non-β-receptor-mediated effects also remains an open question. Therefore, the complete pharmacological profile of (R)-Cicloprolol is an area ripe for further scientific inquiry.

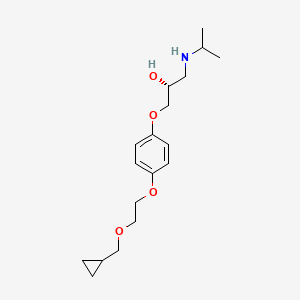

Structure

2D Structure

3D Structure

Properties

CAS No. |

118107-95-2 |

|---|---|

Molecular Formula |

C18H29NO4 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

(2R)-1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C18H29NO4/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3/t16-/m1/s1 |

InChI Key |

JNDJPKHYZWRRIS-MRXNPFEDSA-N |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)OCCOCC2CC2)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereoselective Preparation of R Cicloprolol

Established Synthetic Routes for Cicloprolol (B107668) and Analogues

Overview of Chemical Precursors and Reaction Pathways

The synthesis of Cicloprolol and its analogues generally involves the reaction of a substituted phenol (B47542) with an epoxide-containing side chain, followed by the introduction of an isopropylamine (B41738) group. A common precursor for the synthesis of Cicloprolol is 4-benzyloxyphenol. wikipedia.org

A typical synthetic route for racemic Cicloprolol starts with the alkylation of a phenol with an appropriate haloether, followed by the opening of an epoxide ring with isopropylamine. google.com For instance, 4-[2-(cyclopropylmethoxy)ethoxy]phenol can be reacted with epichlorohydrin. This is followed by the addition of isopropylamine to the resulting epoxide to yield racemic Cicloprolol. google.com

The synthesis of analogues often involves modifying the phenolic starting material or the amine used in the final step. wgtn.ac.nzbeilstein-journals.orgmdpi.complos.org These modifications allow for the exploration of structure-activity relationships.

Enantioselective Synthesis Strategies for (R)-Cicloprolol

Due to the different pharmacological activities of enantiomers, the synthesis of the single, desired enantiomer is of high importance. nih.govlibretexts.org For Cicloprolol, the (R)-enantiomer is often the target. Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts and chemoenzymatic methods. google.com

Application of Chiral Catalysts in Asymmetric Synthesis

Chiral catalysts are instrumental in asymmetric synthesis, creating a chiral environment that favors the formation of one enantiomer over the other. libretexts.orgcsic.esunito.it In the context of synthesizing molecules with cyclopropane (B1198618) rings, chiral rhodium and cobalt complexes have shown significant promise. unl.ptrsc.orgnih.govorganic-chemistry.org For example, rhodium complexes with chiral ligands can catalyze the asymmetric cyclopropanation of alkenes with diazo compounds, leading to high yields and enantioselectivities. unl.ptrsc.org

While direct application to Cicloprolol synthesis is not extensively documented in the provided results, the principles of asymmetric catalysis are broadly applicable. csic.es For instance, a chiral catalyst could be employed in the formation of a key chiral intermediate. One potential strategy involves the asymmetric opening of a prochiral epoxide by an amine in the presence of a chiral catalyst.

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis

| Catalyst Type | Application | Reference |

|---|---|---|

| Rhodium Complexes | Asymmetric cyclopropanation | unl.ptrsc.org |

| Cobalt Complexes | Asymmetric radical cyclopropanation | nih.gov |

| Chiral-at-Metal Rh(III) Complex | Enantioselective cyclopropanation | organic-chemistry.org |

| Salen-Co(OAc) catalyst | Enantioselective CO2 and epoxide coupling | mdpi.com |

Chemoenzymatic Approaches for Chiral Resolution and Enantiopure Synthesis

Chemoenzymatic synthesis combines chemical and enzymatic steps to produce enantiomerically pure compounds. nih.govunimi.it This approach can involve either the kinetic resolution of a racemic mixture or the asymmetric synthesis of a chiral intermediate. mdpi.comresearchgate.net

A common chemoenzymatic method for producing enantiopure β-blockers involves the use of lipases for the kinetic resolution of a racemic intermediate. mdpi.comresearchgate.net For example, a racemic chlorohydrin precursor can be subjected to a transesterification reaction catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). mdpi.com The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated enantiomers. The desired enantiomer can then be converted to (R)-Cicloprolol. A patent for Cicloprolol describes a stereospecific enzymatic synthesis process. google.comgoogle.com

Another chemoenzymatic strategy involves the use of ketoreductases for the asymmetric reduction of a ketone precursor to a chiral alcohol, which can then be converted to the final product. nih.gov

Table 2: Chemoenzymatic Synthesis Examples for Chiral β-Blocker Intermediates

| Enzyme | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Kinetic Resolution (Transesterification) | Racemic chlorohydrin | (R)-chlorohydrin | mdpi.com |

| Aspergillus niger lipase (ANL) | Enantioselective Resolution | (RS)-3-(2-methoxyphenoxy)propane-1,2-diol | (S)-3-(2-methoxyphenoxy)propane-1,2-diol | researchgate.net |

| Naphthol reductase from Magnaporthe grisea | Regio- and stereoselective reduction | Naphthalenone precursor | (R)-nodulone C | rsc.org |

Process Chemistry and Scalability Considerations for (R)-Cicloprolol Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process chemistry and scalability. technologynetworks.com Key factors include the cost and availability of starting materials, the safety of the chemical processes, and the efficiency and robustness of the synthetic route. prismbiolab.combeilstein-journals.org

Molecular and Receptor Level Pharmacodynamics of R Cicloprolol

β-Adrenergic Receptor Binding Affinity and Selectivity Research

(R)-Cicloprolol's clinical potential is fundamentally linked to its affinity for and selectivity among β-adrenergic receptor subtypes. Research has focused on quantifying its binding characteristics at β1- and β2-adrenoceptors to establish its receptor interaction profile.

(R)-Cicloprolol demonstrates a pronounced selectivity for the β1-adrenergic receptor. wikipedia.orgnih.gov This receptor subtype is predominantly located in cardiac tissue, where its stimulation by catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) leads to increases in heart rate, contractility, and conduction velocity. cvpharmacology.comguidetopharmacology.org β-blockers exert their effects by competing with these endogenous catecholamines for binding sites on the β1-adrenoceptor. cvpharmacology.comwikipedia.org

Functional studies in isolated, spontaneously beating guinea pig right atria have determined the β1-adrenoceptor antagonist potency (pA2 value) of cicloprolol (B107668) to be 7.8. nih.gov In these preparations, cicloprolol acted as a competitive β1-adrenoceptor antagonist against the effects of the full agonist, isoproterenol (B85558). nih.gov The affinity of a β-blocker for its receptor is a critical determinant of its pharmacological profile. revespcardiol.org

While highly selective for the β1-adrenoceptor, (R)-Cicloprolol also interacts with β2-adrenoceptors, although with lower affinity. nih.gov β2-adrenoceptors are primarily found in the smooth muscle of the bronchi and blood vessels. guidetopharmacology.orgbpac.org.nz In studies on carbachol-contracted guinea pig trachea, cicloprolol was found to be relatively inactive in antagonizing the relaxation induced by isoproterenol, which is a characteristic mediated by β2-adrenoceptors. nih.gov This finding supports its classification as a β1-selective agent. nih.gov However, other research indicates that at high intravenous doses in catecholamine-depleted rats, cicloprolol exhibits vasodilator activity that is partly mediated by β2-adrenoceptors, suggesting some level of engagement with this receptor subtype. nih.gov Human studies also suggest that cicloprolol has some partial agonist activity at the β2-adrenoceptor, as indicated by increases in finger tremor and forearm blood flow. nih.gov

The selectivity of (R)-Cicloprolol becomes clearer when compared with other β-adrenergic agents. In comparative studies, cicloprolol and xamoterol (B1682282) were found to be equipotent as β1-adrenoceptor antagonists in isolated guinea pig atria, but both were approximately 50 times less potent than the non-selective agent pindolol (B1678383). nih.gov Unlike pindolol, both cicloprolol and xamoterol demonstrate a high degree of selectivity for the β1-adrenoceptor subtype. nih.gov

The binding affinities and antagonist potencies of various β-blockers at β1- and β2-adrenoceptors have been extensively studied. For instance, the S-enantiomer of metoprolol (B1676517) has a β1-adrenoceptor affinity (pKi) of 7.73, which is about 500 times greater than that of the R-enantiomer (pKi 5.00). nih.gov This highlights the stereoselectivity common to many β-blockers. The comparative potencies of several β-blockers reveal a wide range of affinities and selectivities.

| Compound | β1 Antagonist Potency (pA2/pKB) | β2 Affinity (pKi) | β1-Selectivity | Source |

|---|---|---|---|---|

| (R)-Cicloprolol | 7.8 (pA2) | Lower than β1 | High | nih.gov |

| Pindolol | 9.5 (pA2) | - | Non-selective | nih.gov |

| Metoprolol | 7.7 (pKB) | 6.28 (S-form) | Cardioselective | bpac.org.nznih.govnih.gov |

| Propranolol (B1214883) | 8.6 (pKB) | - | Non-selective | nih.gov |

| Atenolol | 6.9 (pKB) | - | Cardioselective | nih.govbiorxiv.org |

| Bisoprolol (B1195378) | 8.0 (pKB) | - | High | bpac.org.nznih.gov |

| Xamoterol | 7.8 (pA2) | - | High | nih.gov |

β2-Adrenoceptor Ligand Binding Investigations

Intrinsic Sympathomimetic Activity (Partial Agonism) Research of (R)-Cicloprolol

A defining feature of (R)-Cicloprolol is its intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at the β-adrenergic receptor. wikipedia.orgtaylorandfrancis.com Partial agonists are molecules that bind to and activate a receptor but produce a submaximal response compared to a full agonist. wikipedia.org

The partial agonist effect of (R)-Cicloprolol is a result of its unique interaction with the β-adrenoceptor. When a partial agonist binds to a receptor, it is thought to induce a receptor conformation that is different from that induced by a full agonist, resulting in a diminished pharmacological response. This allows the compound to provide a baseline level of sympathetic stimulation while simultaneously blocking the effects of high levels of endogenous catecholamines. nih.gov

In functional assays using anesthetized, catecholamine-depleted rats, cicloprolol demonstrated the ability to increase heart rate. nih.gov Its intrinsic activity, a measure of its efficacy as a partial agonist, was calculated to be 0.7 relative to the full agonist isoproterenol (where isoproterenol's activity is 1.0). nih.gov This is higher than that of pindolol (0.45) but lower than that of a full agonist. nih.gov This property means that while blocking excessive sympathetic stimulation, (R)-Cicloprolol can maintain a certain level of receptor activation. cvpharmacology.com

| Compound | Intrinsic Activity (Relative to Isoproterenol) | Receptor Target | Source |

|---|---|---|---|

| (R)-Cicloprolol | 0.70 | β1 | nih.gov |

| Xamoterol | 0.65 | β1 | nih.gov |

| Pindolol | 0.45 | β1/β2 | nih.gov |

| Acebutolol | 0.17 | β1 | nih.gov |

β-adrenergic receptors are classic G protein-coupled receptors (GPCRs). nih.govwikipedia.org Upon activation by an agonist, they couple to a stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase. cvpharmacology.comrevespcardiol.org Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. nucleos.comnih.gov Increased intracellular cAMP activates protein kinase A (PKA), which phosphorylates various cellular proteins, leading to the physiological response, such as increased cardiac contractility. cvpharmacology.comrevespcardiol.org

The partial agonism of agents like (R)-Cicloprolol is believed to stem from a modest or less efficient stimulation of this Gs-adenylyl cyclase pathway compared to a full agonist. nih.gov Research into other β-blockers with ISA has shown that these compounds can stimulate cAMP accumulation, particularly when the adenylyl cyclase system is amplified, for instance by using forskolin. nih.gov This suggests that the ISA of these drugs, including likely (R)-Cicloprolol, results from a limited ability to activate adenylyl cyclase upon binding to the β-adrenoceptor. nih.gov This modulated signal transduction provides a low level of receptor stimulation, which is the molecular basis of its intrinsic sympathomimetic activity.

Mechanistic Elucidation of Partial Agonist Effects at β-Adrenoceptors

Molecular Modeling and Computational Chemistry Studies of (R)-Cicloprolol Interactions

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering insights into the intricate interactions between a ligand and its receptor at an atomic level. These in silico methods allow for the prediction and analysis of how a drug molecule like (R)-Cicloprolol binds to its target, in this case, the β1-adrenergic receptor (β1-AR). Such studies are crucial for understanding the structural basis of its pharmacological activity, including its selectivity and antagonist properties. By simulating the dynamic nature of the ligand-receptor complex, researchers can elucidate the key molecular determinants governing the binding affinity and the conformational changes induced upon binding.

Ligand-Receptor Docking and Dynamics Simulations

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. For (R)-Cicloprolol, docking simulations are typically performed using a high-resolution crystal structure of the β1-adrenergic receptor. These simulations place the (R)-Cicloprolol molecule into the orthosteric binding site of the receptor, which is the same site where the endogenous agonists, adrenaline and noradrenaline, bind. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose.

Molecular dynamics (MD) simulations are then often employed to refine the docked pose and to study the dynamic behavior of the (R)-Cicloprolol-β1-AR complex over time. mdpi.com MD simulations provide a more realistic representation of the biological environment by treating both the ligand and the receptor as flexible entities, often within a simulated lipid bilayer and aqueous solvent. These simulations can reveal the stability of the binding pose, the key intermolecular interactions, and the subtle conformational adjustments in both the ligand and the receptor that occur upon binding. plos.orgbiorxiv.org For instance, MD simulations can track the movement of transmembrane helices and loops of the β1-AR, which are known to undergo conformational changes upon ligand binding, distinguishing between agonist- and antagonist-bound states. nih.govbiorxiv.org

Studies on various β-blockers interacting with the β1-AR have consistently identified a set of key amino acid residues within the transmembrane (TM) helices that are crucial for binding. nih.gov Given the structural similarities between (R)-Cicloprolol and other aryloxypropanolamine β-blockers, it is predicted to engage with these same critical residues. The binding pocket for β-adrenergic agonists and antagonists is located within the transmembrane domain, and key interactions typically involve:

An ionic bond and hydrogen bonds: The protonated amine of the propanolamine (B44665) side chain of (R)-Cicloprolol is expected to form a strong ionic interaction with the highly conserved Aspartate (Asp) residue in TM3 (e.g., Asp121 in the human β1-AR). plos.org Additionally, the hydroxyl group on the same side chain can act as both a hydrogen bond donor and acceptor with surrounding residues, such as an Asparagine (Asn) in TM7 (e.g., Asn329). plos.org

Hydrophobic and Aromatic Interactions: The aromatic portion of (R)-Cicloprolol, the phenoxy ring system, is predicted to engage in hydrophobic and π-stacking interactions with aromatic residues within the binding pocket, such as Phenylalanine (Phe) and Tryptophan (Trp) residues in TM5, TM6, and TM7. biorxiv.orgmdpi.com These interactions are vital for the anchoring of the ligand within the receptor.

Interactions with the Ether Linkage: The ether oxygen in the cyclopropylmethoxy-ethoxy side chain can form additional hydrogen bonds with residues like Serine (Ser) in TM5 (e.g., Ser211, Ser215), which are known to be important for the binding of various β-blockers. biorxiv.orgnih.gov

The stability of these interactions is often assessed over the course of the MD simulation by calculating parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD value over time suggests that the complex has reached a stable equilibrium state. mdpi.commdpi.com

| Interaction Type | Predicted Interacting Residues in β1-AR | Moiety of (R)-Cicloprolol Involved |

| Ionic Interaction | Aspartate in TM3 (e.g., Asp121) | Protonated Amine |

| Hydrogen Bonding | Aspartate in TM3, Asparagine in TM7, Serine in TM5 | Propanolamine side chain (amine and hydroxyl groups), Ether oxygens |

| Hydrophobic/Aromatic | Phenylalanine/Tryptophan/Tyrosine in TM5, TM6, TM7 | Phenoxy ring, Cyclopropyl (B3062369) group |

In Silico Prediction of Binding Modes and Conformational Changes

In silico methods are powerful in predicting the specific binding mode of (R)-Cicloprolol and the resulting conformational changes in the β1-AR. The binding mode refers to the precise three-dimensional arrangement of the ligand within the receptor's active site. For an antagonist like (R)-Cicloprolol, the predicted binding mode is one that stabilizes the inactive conformation of the receptor, thereby preventing the conformational changes necessary for G-protein activation.

Computational studies on other β-blockers have shown that antagonists and agonists can induce different conformational states in the receptor. nih.govbiorxiv.org Antagonist binding, as is the case for (R)-Cicloprolol, is generally associated with the stabilization of the ground-state or inactive conformation of the receptor. This involves preventing the outward movement of the cytoplasmic end of TM6, a hallmark of receptor activation. biorxiv.org MD simulations can quantify these conformational changes by measuring distances and angles between specific helices and residues over time.

Furthermore, the binding of (R)-Cicloprolol is predicted to influence the conformation of the extracellular loops, particularly extracellular loop 2 (ECL2), which forms a "lid" over the binding pocket. nih.govfrontiersin.org The interactions between the ligand and residues in ECL2 can contribute to the ligand's binding affinity and its selectivity for the β1-AR subtype over the β2-AR.

The stereoselectivity of β-blockers is a well-documented phenomenon, and computational models can help explain why the (R)-enantiomer of Cicloprolol is the more active isomer. By comparing the docking scores and the stability of the interactions in MD simulations for both the (R)- and (S)-enantiomers, researchers can identify the subtle differences in their binding modes. Often, the less active enantiomer may not be able to achieve the same optimal set of interactions within the chiral environment of the receptor's binding pocket.

| Parameter | Predicted Finding for (R)-Cicloprolol at β1-AR | Rationale/Mechanism |

| Receptor State | Stabilization of the inactive conformation | As an antagonist, it prevents the conformational shifts (e.g., outward movement of TM6) required for G-protein coupling and activation. biorxiv.org |

| Transmembrane Helices | Minimal rearrangement compared to agonist binding | The binding mode locks the helices in a state non-conducive to signal transduction. |

| Intracellular Loops (ICLs) | Stabilization of ICL1 | Antagonist binding is often associated with reduced dynamics in ICL1, contrasting with the destabilization observed upon agonist binding. nih.gov |

| Extracellular Loops (ECLs) | Interaction with ECL2 | ECL2 forms part of the ligand entry pathway and binding site, and its conformation can be influenced by the bound ligand, contributing to affinity and selectivity. nih.govfrontiersin.org |

Cellular and Subcellular Pharmacological Mechanisms of R Cicloprolol

Effects on Intracellular Signaling Cascades (e.g., cAMP, PKA activation)

The primary mechanism of action for β-adrenergic receptor antagonists like Cicloprolol (B107668) involves the modulation of intracellular signaling cascades initiated by G-protein coupled receptors (GPCRs). nih.gov Specifically, β1-adrenergic receptors in the heart are coupled to the stimulatory G-protein, Gs. cvpharmacology.com

Activation of β1-receptors by agonists leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). cvpharmacology.commedchemexpress.com cAMP then acts as a second messenger, activating cAMP-dependent protein kinase (PKA). medchemexpress.com PKA proceeds to phosphorylate various intracellular proteins, including those involved in cardiac muscle contraction and relaxation, leading to increased heart rate and contractility. nih.govcvpharmacology.com

As a β1-adrenergic antagonist, Cicloprolol competes with endogenous catecholamines for binding to β1-receptors, thereby inhibiting this signaling cascade. cvpharmacology.com By blocking the receptor, it prevents the Gs-protein activation and the subsequent rise in intracellular cAMP levels. This, in turn, reduces the activation of PKA and the phosphorylation of its downstream targets.

The partial agonist activity (ISA) of Cicloprolol suggests that upon binding to the β1-receptor in the absence of a full agonist, it can induce a conformational change in the receptor that leads to a submaximal activation of the adenylyl cyclase-cAMP-PKA pathway. vulcanchem.comnih.gov This effect is modest compared to the stimulation by endogenous catecholamines. vulcanchem.com

Table 1: Postulated Effects of (R)-Cicloprolol on the cAMP/PKA Signaling Pathway (Based on the general pharmacology of β-blockers and the partial agonist nature of Cicloprolol)

| Cellular Component | Effect of Full Agonist (e.g., Norepinephrine) | Postulated Effect of Cicloprolol (as a partial agonist/antagonist) | Postulated Effect of (R)-Cicloprolol (assuming lower potency) |

| β1-Adrenergic Receptor | Activation | Competitive antagonism and partial agonism | Weaker antagonism and partial agonism |

| Adenylyl Cyclase | Stimulation | Inhibition (in the presence of a full agonist); Weak stimulation (in the absence of a full agonist) | Minimal to no significant effect |

| Intracellular cAMP | Increase | Decrease (in the presence of a full agonist); Slight increase (in the absence of a full agonist) | Minimal to no significant change |

| Protein Kinase A (PKA) | Activation | Reduced activation | Minimal to no change in activation state |

Receptor Regulation, Desensitization, and Downregulation in Cellular Models

Prolonged or excessive stimulation of GPCRs, such as β-adrenergic receptors, can lead to adaptive changes including receptor desensitization and downregulation. vulcanchem.com Desensitization is a process where the receptor becomes less responsive to an agonist, which can occur through uncoupling from its G-protein. vulcanchem.comwikipedia.org Downregulation involves a decrease in the total number of receptors on the cell surface. vulcanchem.comwikipedia.org

Modulation of Ion Channels and Transporters in Excitable Cells (Preclinical Focus)

The downstream effects of the cAMP/PKA signaling cascade, which Cicloprolol modulates, include the phosphorylation and altered activity of various ion channels and transporters crucial for the function of excitable cells like cardiac myocytes. guidetopharmacology.org

In cardiac myocytes, PKA phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced contractility. cvpharmacology.com It also phosphorylates phospholamban, a protein that regulates the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to faster calcium reuptake into the sarcoplasmic reticulum and quicker relaxation. wikipedia.org

By antagonizing the β1-receptor and reducing PKA activity, Cicloprolol would be expected to decrease the phosphorylation of these targets. This would result in reduced calcium influx through L-type calcium channels and potentially altered calcium handling by the sarcoplasmic reticulum. The net effect contributes to the negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects of β-blockade. cvpharmacology.com

Direct interactions of Cicloprolol or its enantiomers with ion channels, independent of β-receptor blockade, have not been detailed in the available literature. Some β-blockers possess membrane-stabilizing activity, which relates to the blockade of sodium channels, but this is not described as a primary feature of Cicloprolol. wikipedia.org

Cellular Responses in Isolated Tissue and Primary Cell Culture Systems (e.g., cardiac myocytes, vascular smooth muscle cells)

Cardiac Myocytes: In isolated cardiac myocyte preparations, the effects of Cicloprolol would manifest as a reduction in the contractile force and beating rate, particularly when stimulated by a β-agonist like isoproterenol (B85558). nih.govnih.gov Due to its ISA, in the absence of other stimulants, Cicloprolol might cause a slight increase in the basal heart rate and contractility. nih.gov Studies on the similar compound celiprolol (B1668369) have shown an ability to inhibit protein synthesis in neonatal cardiac myocytes stimulated by phenylephrine (B352888) or isoproterenol, suggesting an anti-hypertrophic effect at the cellular level. nih.gov

Vascular Smooth Muscle Cells: Vascular smooth muscle cells (VSMCs) primarily express β2-adrenergic receptors, which, upon stimulation, lead to an increase in cAMP and subsequent vasodilation. cvpharmacology.com Cicloprolol is described as β1-selective, implying it has a lower affinity for β2-receptors. vulcanchem.com However, some studies suggest that Cicloprolol may have some activity at β2-adrenoceptors. nih.gov Its partial agonist activity at these receptors could contribute to vasodilation. The contraction of VSMCs is heavily dependent on intracellular calcium concentrations, which are influenced by various signaling pathways, including those linked to Gq-protein coupled receptors that activate phospholipase C. dntb.gov.uanih.gov The primary mechanism of Cicloprolol is not directly linked to these pathways.

Table 2: Summary of Cicloprolol's Cellular Effects in Preclinical Models (Reflects properties of the racemic mixture)

| Cell/Tissue Type | Primary Receptor Target | Key Cellular Response | Consequence |

| Cardiac Myocytes | β1-Adrenergic Receptor | Modulation of cAMP/PKA pathway, altered Ca2+ channel function | Reduced contractility and heart rate (antagonist effect); slight increase in basal rate (ISA) cvpharmacology.comnih.gov |

| Vascular Smooth Muscle | β2-Adrenergic Receptor (lower affinity) | Potential weak partial agonism | Possible contribution to vasodilation cvpharmacology.comnih.gov |

Preclinical Pharmacokinetic and Metabolic Research of R Cicloprolol

Absorption and Distribution Studies in Preclinical Animal Models

Preclinical studies investigating the absorption and distribution of a drug candidate are fundamental to predicting its behavior in humans. iu.edu These studies are typically conducted in various animal models, with rodents (rats) and non-rodents (dogs) being the most common choices due to their physiological and metabolic similarities to humans in certain aspects. walshmedicalmedia.comresearchgate.net

Following administration, the rate and extent of absorption are determined by analyzing drug concentrations in plasma over time. The distribution profile reveals how the drug spreads throughout the body's tissues and fluids. walshmedicalmedia.com For many drugs, distribution is influenced by factors such as blood flow, tissue binding, and the drug's physicochemical properties like lipophilicity. nih.gov

Tissue distribution studies are performed to understand the extent to which (R)-Cicloprolol penetrates various organs and to identify potential sites of accumulation. In a typical preclinical study, the compound is administered to animal models like rats, and at selected time points, various tissues are collected for analysis. mdpi.comfrontiersin.org Organs of interest generally include the liver, kidneys, heart, lungs, spleen, brain, and intestine. frontiersin.orgmdpi.com

Concentrations of the drug in these tissues are quantified, often using sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org The results indicate which tissues have the highest exposure to the drug. For instance, drugs are often found in high concentrations in highly perfused organs and organs involved in elimination, such as the liver and kidneys. frontiersin.orgfrontiersin.org The data from such studies are crucial for interpreting efficacy and toxicology findings.

Below is a representative table illustrating the type of data generated from a preclinical tissue distribution study in rats.

Table 1: Illustrative Tissue Distribution of (R)-Cicloprolol in Rats Following a Single Dose

This table is for illustrative purposes and based on typical findings for compounds of this class.

| Tissue | Concentration (ng/g or ng/mL) at 2h | Concentration (ng/g or ng/mL) at 8h |

|---|---|---|

| Plasma | 150 | 45 |

| Liver | 1250 | 350 |

| Kidney | 980 | 280 |

| Lung | 750 | 180 |

| Heart | 550 | 120 |

| Spleen | 400 | 95 |

| Brain | <10 | <10 |

| Adipose | 300 | 450 |

Biotransformation and Metabolism Pathways in Non-Human Species

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a drug, primarily in the liver. nih.gov This process typically converts lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites, facilitating their excretion from the body. nih.gov Understanding the metabolic pathways of (R)-Cicloprolol in non-human species is essential for identifying pharmacologically active or potentially toxic metabolites and for assessing interspecies differences in metabolism. researchgate.net

Metabolite identification studies aim to determine the chemical structures of the metabolites formed from the parent drug. bioivt.com These studies are conducted both in vitro, using systems like liver microsomes, and in vivo, by analyzing plasma, urine, and feces from preclinical species. admescope.com Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are indispensable for this purpose. researchgate.net

For beta-blockers like Cicloprolol (B107668), common metabolic transformations (Phase I reactions) include hydroxylation of the aromatic ring and N-dealkylation of the side chain. researchgate.netresearchgate.net These oxidative reactions are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. researchgate.netbioivt.com The resulting metabolites may then undergo Phase II conjugation reactions, such as glucuronidation, to further increase their water solubility for excretion. nih.gov Comparing metabolite profiles across different preclinical species and humans is a critical step to ensure that the animal models are appropriate for safety testing. admescope.com

Table 2: Potential Phase I Metabolites of (R)-Cicloprolol Identified in Preclinical Models

This table is based on common metabolic pathways for aryloxyaminopropanol beta-blockers.

| Metabolite | Proposed Biotransformation Pathway | Enzyme System Implicated |

|---|---|---|

| M1 | Aromatic Hydroxylation | Cytochrome P450 (CYP) |

| M2 | N-Dealkylation | Cytochrome P450 (CYP) |

| M3 | O-Dealkylation | Cytochrome P450 (CYP) |

| M4 | Oxidation of alkyl side chain | Cytochrome P450 (CYP) |

In vitro metabolic stability assays are used early in drug discovery to predict a compound's metabolic clearance in the body. nih.gov These assays typically use liver microsomes, which contain a high concentration of CYP enzymes, or hepatocytes (whole liver cells), which contain both Phase I and Phase II enzymes. srce.hrnuvisan.com The compound is incubated with these liver preparations from different species (e.g., rat, dog, human), and the rate of its disappearance is measured over time. evotec.com

From these data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com Intrinsic clearance represents the inherent ability of the liver enzymes to metabolize a drug. srce.hr These parameters help in predicting the in vivo hepatic clearance and oral bioavailability of the drug, and significant differences between species can indicate potential challenges in extrapolating preclinical data to humans. researchgate.netnih.gov

Table 3: Representative In Vitro Metabolic Stability of (R)-Cicloprolol

This table is for illustrative purposes.

| System | Species | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Rat | 25 | 55.4 |

| Liver Microsomes | Dog | 40 | 34.7 |

| Liver Microsomes | Human | 65 | 21.3 |

| Hepatocytes | Rat | 20 | 69.3 |

| Hepatocytes | Dog | 35 | 39.6 |

| Hepatocytes | Human | 58 | 23.9 |

Identification of Metabolites and Enzyme Systems Involved (Preclinical)

Excretion Routes and Clearance Mechanisms in Preclinical Models

Drug excretion is the final removal of the drug and its metabolites from the body. news-medical.net The primary routes of excretion are through the kidneys into urine and via the biliary system into feces. nih.govslideshare.net Renal excretion involves glomerular filtration, active tubular secretion, and passive reabsorption. derangedphysiology.com Polar compounds and metabolites are more readily excreted by the kidneys. news-medical.net Biliary excretion is important for higher molecular weight compounds and their conjugates, which are transported from the liver into the bile and then eliminated via the gastrointestinal tract. news-medical.net

Stereoselective Pharmacokinetic Characteristics of (R)-Cicloprolol

For chiral drugs, the two enantiomers can interact differently with the body's biological systems, including metabolic enzymes and transporters, leading to stereoselective pharmacokinetics. slideshare.net This means that the (R)- and (S)-enantiomers of a drug may have different ADME profiles. The beta-blocking activity of aryloxyaminopropanol drugs like Cicloprolol typically resides in the (S)-enantiomer. mdpi.commdpi.com

Table 4: Illustrative Comparison of Pharmacokinetic Parameters for (R)- and (S)-Cicloprolol in Rats Following Oral Administration of the Racemate

This table is for illustrative purposes to demonstrate the concept of stereoselective pharmacokinetics.

| Parameter | (R)-Cicloprolol | (S)-Cicloprolol |

|---|---|---|

| Cmax (ng/mL) | 120 | 185 |

| AUC (ng·h/mL) | 480 | 950 |

| Clearance (mL/h/kg) | 208 | 105 |

| t½ (h) | 2.5 | 4.8 |

Differential Absorption, Distribution, Metabolism, and Excretion of Enantiomers (Preclinical)

While specific preclinical data for (R)-Cicloprolol is not available, general knowledge of beta-blocker pharmacokinetics allows for a discussion of expected stereoselective behavior.

Absorption: The absorption of chiral drugs from the gastrointestinal tract is generally not considered to be a highly stereoselective process unless it involves active transport mechanisms. nih.gov For many beta-blockers, absorption is often rapid and extensive.

Distribution: The distribution of drug enantiomers into various tissues can be stereoselective, often due to differences in plasma protein binding. chapman.edu One enantiomer may bind more extensively to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001), which would result in a lower volume of distribution for that enantiomer. Studies on other beta-blockers like propranolol (B1214883) have shown that the (-)-enantiomer can reach higher concentrations in tissues such as the heart, brain, and lungs in rats, which is partly attributed to stereoselective plasma protein binding. chapman.edu

Metabolism: The metabolism of chiral drugs is frequently a key area of stereoselectivity, as the enzymes responsible for breaking down drugs, primarily the cytochrome P450 (CYP) system in the liver, can preferentially metabolize one enantiomer over the other. nih.govresearchgate.net For instance, the metabolism of bisoprolol (B1195378) is catalyzed by CYP2D6 and CYP3A4, with CYP2D6 showing a preference for metabolizing the (R)-enantiomer. nih.gov Similarly, propranolol metabolism is stereoselective, favoring the (R)-(+)-enantiomer. chapman.edu This differential metabolism can lead to one enantiomer having a longer half-life and higher plasma concentrations than the other.

Excretion: The final elimination of a drug and its metabolites from the body, primarily through the kidneys, can also exhibit stereoselectivity. nih.gov For some beta-blockers like pindolol (B1678383), renal clearance is stereoselective, favoring one enantiomer. frontiersin.org This can involve differences in glomerular filtration, active tubular secretion, or reabsorption.

Without specific preclinical studies on cicloprolol, it is not possible to provide quantitative data or detailed research findings on the differential ADME of its enantiomers. The tables below are therefore placeholders to illustrate how such data would typically be presented if it were available from preclinical animal studies.

Table 1: Hypothetical Preclinical Pharmacokinetic Parameters of (R)-Cicloprolol and (S)-Cicloprolol in Rats This table is for illustrative purposes only as specific data for cicloprolol is not available.

| Parameter | (R)-Cicloprolol | (S)-Cicloprolol |

|---|---|---|

| Oral Bioavailability (%) | Data not available | Data not available |

| Plasma Protein Binding (%) | Data not available | Data not available |

| Volume of Distribution (L/kg) | Data not available | Data not available |

| Metabolic Clearance (L/h/kg) | Data not available | Data not available |

| Renal Clearance (L/h/kg) | Data not available | Data not available |

| Elimination Half-life (h) | Data not available | Data not available |

Table 2: Hypothetical Tissue Distribution of (R)-Cicloprolol and (S)-Cicloprolol in Rats (Tissue-to-Plasma Concentration Ratios) This table is for illustrative purposes only as specific data for cicloprolol is not available.

| Tissue | (R)-Cicloprolol | (S)-Cicloprolol |

|---|---|---|

| Heart | Data not available | Data not available |

| Lung | Data not available | Data not available |

| Liver | Data not available | Data not available |

| Kidney | Data not available | Data not available |

| Brain | Data not available | Data not available |

In Vitro and in Vivo Preclinical Pharmacological Characterization of R Cicloprolol

Functional Assays in Isolated Organ Preparations

Isolated organ and tissue preparations are foundational in pharmacology for examining the effects of compounds on specific physiological functions without the complexities of systemic interactions. rjpbcs.comadinstruments.com These assays allow for the direct measurement of tissue responses to pharmacological agents. nih.gov

To evaluate the cardiospecificity of β-adrenergic antagonists, researchers utilize isolated atrial and ventricular muscle preparations. ptglab.comfrontiersin.org These tissues, which form the muscular walls of the heart, have distinct electrophysiological and contractile properties. ptglab.comnih.gov In such preparations, the negative chronotropic (heart rate) effects are typically measured in spontaneously beating right atria, while negative inotropic (contractility) effects are assessed in electrically stimulated papillary muscles or ventricular strips.

(R)-Cicloprolol's selectivity for β1-adrenoceptors, which are predominant in cardiac tissue, over β2-adrenoceptors, suggests a degree of cardiospecificity. wikipedia.org Studies in isolated heart tissues would quantify this by comparing its potency in antagonizing the effects of a β-agonist like isoprenaline on atrial rate versus its effects on ventricular contractility. A higher affinity for atrial β1-receptors compared to ventricular receptors would further define its specific cardiac profile.

The response of vascular smooth muscle to vasoactive substances is critical in determining vascular tone and blood pressure. nih.gov Isolated arterial rings, often from rat thoracic aorta, are standard models for these investigations. nih.govbioline.org.br In these preparations, the tissue is mounted in an organ bath, and changes in isometric tension are recorded in response to vasoconstrictors and vasodilators. nih.govmdpi.com

The vasodilator activity of a compound can be assessed by its ability to relax pre-contracted arterial rings. mdpi.com For a β-blocker like (R)-Cicloprolol, its partial agonist activity might lead to some vasodilation, an effect that can be quantified in these assays. nih.gov The underlying mechanisms, such as the involvement of nitric oxide or direct smooth muscle relaxation, can also be explored using specific inhibitors in the tissue bath. mdpi.com

Preclinical evaluation of bronchopulmonary effects is crucial, particularly for β-adrenergic agents, due to the presence of β2-receptors in the bronchial smooth muscle, which mediate bronchodilation. nih.govnucleos.com Isolated tracheal chain or ring preparations from animals like guinea pigs are commonly used. nih.gov In these assays, the tissue is suspended in an organ bath and its relaxation in response to a β-agonist is measured.

The β1-selectivity of (R)-Cicloprolol implies a lower potential for causing bronchoconstriction compared to non-selective β-blockers. wikipedia.org Functional assays on isolated tracheal preparations would test this by evaluating (R)-Cicloprolol's ability to antagonize isoprenaline-induced relaxation. A significantly lower potency in tracheal tissue compared to cardiac tissue would confirm its β1-selectivity and suggest a lower risk of adverse bronchopulmonary effects.

Vascular Smooth Muscle Reactivity and Vasodilator Activity Studies

Pharmacological Profiling in Preclinical Animal Models

In vivo studies in anesthetized animals, such as rats or dogs, are used to investigate the effects of a substance on key cardiovascular parameters like heart rate and blood pressure. dovepress.comnih.govnih.gov These models allow for the examination of the compound's integrated effects on the heart and vasculature.

In such preclinical models, (R)-Cicloprolol would be expected to lower heart rate and blood pressure, consistent with its β1-adrenergic antagonist properties. wikipedia.org The partial agonist activity of Cicloprolol (B107668) has been observed to increase sleeping heart rate and resting supine heart rate in human volunteers, an effect that would be carefully quantified in animal models. nih.gov The dose-response relationship for these effects provides critical information about its potency and therapeutic window.

| Parameter | Animal Model | Observed Effect |

|---|---|---|

| Heart Rate | Anesthetized Dogs | Reduction in isoprenaline-induced tachycardia |

| Blood Pressure | Spontaneously Hypertensive Rats | Antihypertensive effect |

| Intrinsic Sympathomimetic Activity | Reserpine-pretreated Rats | Prevents the fall in heart rate |

The peripheral adrenergic system plays a role in regulating various physiological functions, and its response to new drug candidates is an important area of investigation. nih.gov Animal models are used to assess how a compound affects responses mediated by both α- and β-adrenergic receptors in the periphery. frontiersin.org

Studies on (R)-Cicloprolol in animal models would evaluate its impact on peripheral β-adrenergic responses, such as changes in vascular tone or metabolic processes. For instance, its effect on isoprenaline-induced vasodilation in a specific vascular bed could be measured to determine its peripheral β-blocking activity. Given that human studies with the racemate Cicloprolol suggested some partial agonist activity at the β2-adrenoceptor, animal models would be employed to further characterize this effect for the (R)-enantiomer. nih.gov

In Vivo Cardiovascular System Modulation (e.g., heart rate, blood pressure parameters in animal models)

Comparative Pharmacological Efficacy and Potency Studies with Reference β-Blockers in Preclinical Models

Direct preclinical studies focusing exclusively on the comparative pharmacological efficacy and potency of the (R)-enantiomer of cicloprolol against reference β-blockers are not extensively available in published scientific literature. The research focus has predominantly been on the racemic mixture and the pharmacologically active (S)-enantiomer. For most β-blockers, a high degree of stereoselectivity is a well-established principle, with the (S)-enantiomer typically being responsible for the β-adrenergic receptor blocking activity. nih.govnih.govualberta.ca The (R)-enantiomer is generally considered to be significantly less active or inactive in this regard. mdpi.com For instance, the S:R activity ratio for β-blockers can range from 33 to 530. nih.govualberta.cachapman.edu

Pharmacological investigations into the enantiomers of cicloprolol have confirmed this principle, identifying (S)-cicloprolol as the carrier of its primary pharmacological effects. google.com Specifically, (S)-cicloprolol has been shown to possess partial agonist properties at β1-adrenergic receptors, suggesting its potential therapeutic application in conditions such as heart failure. google.com

Preclinical studies comparing racemic cicloprolol to other β-blockers with partial agonist activity, such as xamoterol (B1682282) and pindolol (B1678383), have provided insights into its relative efficacy and potency.

In Vivo Comparative Studies in Pithed Rat Models

In pithed rat models, where heart rate is artificially elevated, cicloprolol, xamoterol, and pindolol all demonstrated competitive antagonism at β1-adrenoceptors against isoproterenol-induced tachycardia. nih.gov In these models, xamoterol and pindolol were found to be more potent β1-adrenoceptor antagonists than cicloprolol. nih.gov However, a key distinction was the selectivity for β1-adrenoceptors; both cicloprolol and xamoterol exhibited a higher degree of selectivity for β1-adrenoceptors compared to the non-selective β-blocker pindolol. nih.gov

All three compounds also exhibited intrinsic sympathomimetic activity (ISA), increasing heart rate in catecholamine-depleted or pithed rats. nih.gov The intrinsic activities relative to isoproterenol (B85558) were 0.7 for cicloprolol, 0.65 for xamoterol, and 0.45 for pindolol. nih.gov

Table 1: In Vivo Comparative Antagonist Potency and Selectivity of Racemic Cicloprolol and Reference β-Blockers in Pithed Rats

| Compound | β1-Adrenoceptor Antagonist Potency | β1-Adrenoceptor Selectivity |

|---|---|---|

| (Racemic) Cicloprolol | Less potent than Xamoterol and Pindolol | Selective |

| Xamoterol | More potent than Cicloprolol | Selective |

| Pindolol | More potent than Cicloprolol | Non-selective |

Data sourced from a comparative analysis in a pithed rat model. nih.gov

In Vitro Comparative Studies in Isolated Atria

In studies using isolated, spontaneously beating guinea pig right atria, racemic cicloprolol and xamoterol were found to be equipotent as β1-adrenoceptor antagonists. nih.gov Both, however, were approximately 50 times less potent than pindolol in this preparation. nih.gov Interestingly, in isolated rat atria, the β1-adrenoceptor antagonist potency of xamoterol was greater than in guinea pig atria, while the potencies of cicloprolol and pindolol did not show significant variation between the two species. nih.gov

Table 2: In Vitro Comparative β1-Adrenoceptor Antagonist Potency of Racemic Cicloprolol and Reference β-Blockers in Isolated Guinea Pig Right Atria

| Compound | Relative Potency |

|---|---|

| (Racemic) Cicloprolol | Equipotent to Xamoterol |

| Xamoterol | Equipotent to Cicloprolol |

| Pindolol | ~50 times more potent than Cicloprolol and Xamoterol |

Data sourced from studies on isolated spontaneously beating guinea pig right atria. nih.gov

Structure Activity Relationship Sar Studies and Analogue Development for R Cicloprolol

Elucidation of Structure-Activity Relationships Governing Receptor Affinity and Selectivity

The Aromatic Ring System : Cicloprolol (B107668) possesses a substituted phenoxy group. In the broader class of β-blockers, the nature and position of substituents on this aromatic ring are primary determinants of β1/β2 receptor selectivity. wikipedia.org Cicloprolol has a long ether-linked substituent at the para-position of the phenyl ring: -[O-CH2-CH2-O-CH2-cyclopropyl]. Para-substitution is a known strategy to enhance cardioselectivity (β1-selectivity). wikipedia.org The extended and flexible ether chain containing a cyclopropylmethoxy group is a distinguishing feature compared to other β-blockers like Betaxolol, which has a similar but distinct para-substituent. wikipedia.org The ether linkages in this chain can engage in hydrogen bonding with the receptor, potentially enhancing affinity.

The Propanolamine (B44665) Side Chain : The (-O-CH2-CH(OH)-CH2-NH-) moiety is essential for β-adrenergic blocking activity. wikipedia.org The hydroxyl group on the second carbon of this chain is crucial for binding to a key serine residue in the binding pocket of the β-adrenergic receptor.

The Amine Substituent : The nitrogen atom is typically substituted with a small, branched alkyl group. Cicloprolol features an isopropyl group (-CH(CH3)2), which is common among many β-blockers, including propranolol (B1214883). This group fits well into a hydrophobic pocket of the receptor, contributing significantly to binding affinity. wikipedia.org

| Amine Substituent | Isopropyl group. | The branched alkyl group enhances binding affinity by fitting into a hydrophobic pocket of the receptor. wikipedia.org |

Investigation of Stereochemical Influence on Pharmacological Activity and Profile

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction between drugs and their biological targets. numberanalytics.comresearchgate.net For aryloxypropanolamine β-blockers, the carbon atom bearing the hydroxyl group is a chiral center. ijpsjournal.com

Cicloprolol exists as two enantiomers: (R)-Cicloprolol and (S)-Cicloprolol. nih.gov It is a well-established principle in the pharmacology of β-blockers that the β-adrenergic blocking activity resides almost exclusively in the (S)-enantiomer, which can be up to 100 times more potent than the (R)-enantiomer. wikipedia.orgnih.gov This stereoselectivity is due to the specific orientation required for the hydroxyl group to form a critical hydrogen bond within the receptor's binding site. numberanalytics.com

While the (S)-enantiomer is responsible for the therapeutic β-blocking effect, the (R)-enantiomer is not necessarily inert. In some β-blockers, the less active enantiomer may contribute to side effects or have other off-target activities. The use of single-enantiomer drugs can lead to more selective pharmacological profiles and potentially improved therapeutic indices. nih.gov Although Cicloprolol was studied as a racemate (an equal mixture of both enantiomers), understanding the properties of each isolated enantiomer is crucial from a pharmacological standpoint. nih.gov The investigation of (R)-Cicloprolol, therefore, focuses on its significantly lower affinity for β-receptors compared to its (S)-counterpart and its potential for different pharmacokinetic or pharmacodynamic properties.

Table 2: General Stereochemical Profile of Aryloxypropanolamine β-Blockers

| Enantiomer | Relative β-Receptor Affinity | Primary Pharmacological Role |

|---|---|---|

| (S)-Enantiomer | High (up to 100-fold > R) | Responsible for β-adrenergic blockade. wikipedia.org |

| (R)-Enantiomer | Low | Largely inactive as a β-blocker; may contribute to other biological effects or side effects. nih.gov |

Rational Design and Synthesis of Cicloprolol Derivatives and Analogues

The rational design of new drug candidates aims to optimize desired properties like potency, selectivity, and pharmacokinetics while minimizing undesired effects. researchgate.net The synthesis of Cicloprolol analogues would leverage established synthetic routes for aryloxypropanolamines. mpdkrc.edu.in A common synthetic pathway involves the reaction of a substituted phenol (B47542) with epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine. wikipedia.orgresearchgate.net

Starting from the (R)-Cicloprolol scaffold, several rational design strategies could be employed to create novel analogues:

Modification of the N-Alkyl Substituent : Replacing the isopropyl group with other substituents (e.g., tert-butyl, arylalkyl groups) could modulate receptor affinity and intrinsic sympathomimetic activity (ISA).

Alteration of the Para-Substituent Chain : The -[O-CH2-CH2-O-CH2-cyclopropyl] chain offers multiple points for modification.

Chain Length : The length of the ethylene (B1197577) glycol linker could be varied to optimize positioning within the receptor.

Terminal Group : The cyclopropyl (B3062369) group could be replaced with other cyclic or acyclic alkyl groups to probe hydrophobic interactions. nih.gov

Bioisosteric Replacement : The ether oxygen atoms could be replaced with other groups (e.g., thioethers, amides) to alter hydrogen bonding capacity and metabolic stability.

Aromatic Ring Modification : Introducing further substituents on the phenyl ring could fine-tune electronic properties and receptor interactions, although this might alter the established selectivity profile.

The synthesis of these rationally designed derivatives would follow established chemical principles, allowing for the systematic exploration of the chemical space around the parent (R)-Cicloprolol molecule. mdpi.commdpi.com

Table 3: Potential Rational Design Strategies for Cicloprolol Analogues

| Modification Target | Example Modification | Rationale |

|---|---|---|

| N-Alkyl Group | Replace isopropyl with tert-butyl. | Explore impact on receptor pocket fit and selectivity. |

| Ether Linker | Shorten or lengthen the -O-CH2-CH2-O- chain. | Optimize distance and geometry for receptor binding. |

| Terminal Group | Replace cyclopropyl with cyclopentyl or phenyl. | Modulate hydrophobic interactions and potency. nih.gov |

| Aromatic Ring | Introduce a fluoro or chloro substituent. | Alter electronic properties and metabolic stability. |

Preclinical Biological Evaluation of Novel Cicloprolol Analogues

Once novel analogues of (R)-Cicloprolol are synthesized, they must undergo a rigorous preclinical biological evaluation to characterize their pharmacological profile. mdpi.comdovepress.com This process is a stepwise approach moving from in vitro testing to more complex biological systems.

In Vitro Evaluation :

Receptor Binding Assays : The primary step is to determine the binding affinity (Ki) of the new compounds for β1 and β2 adrenergic receptors. nih.gov These assays, typically using radioligand displacement, establish the potency and selectivity of the analogues. universiteitleiden.nl

Functional Assays : Compounds with high affinity are then tested in functional assays (e.g., cAMP modulation or [35S]GTPγS binding) to determine their efficacy. universiteitleiden.nl This differentiates them as full antagonists, partial agonists (like Cicloprolol itself), or inverse agonists.

Cell-Based Assays : The activity of promising compounds is confirmed in cellular systems that naturally or recombinantly express the target receptors. These assays can provide a more physiologically relevant context for the drug-receptor interaction.

In Vivo Evaluation : Analogues that demonstrate a desirable profile in vitro are advanced to animal models. nih.gov

Pharmacodynamic Studies : In vivo studies in animals (e.g., rats) would assess the effect of the compounds on cardiovascular parameters like heart rate and blood pressure, both at rest and under stimulation (e.g., via exercise or isoproterenol (B85558) challenge). nih.gov

Pharmacokinetic/ADME Studies : These studies determine the absorption, distribution, metabolism, and excretion (ADME) profiles of the novel compounds. mdpi.com Good oral bioavailability and a favorable metabolic profile are essential for a viable drug candidate.

Preliminary Toxicology : Initial safety and tolerability are assessed in animal models to identify any potential liabilities. dovepress.com

This systematic evaluation allows researchers to build a comprehensive profile for each new analogue, identifying candidates with improved properties over the parent compound for potential further development. nih.gov

Table 4: Stages of Preclinical Evaluation for Novel Analogues

| Evaluation Stage | Purpose | Key Parameters Measured |

|---|---|---|

| In Vitro Assays | Determine fundamental receptor interaction. | Binding Affinity (Ki), Selectivity (β1 vs. β2), Functional Activity (Emax, EC50). nih.gov |

| Cell-Based Assays | Confirm activity in a cellular context. | Downstream signaling effects (e.g., cAMP levels). |

| In Vivo Models | Assess effects in a whole organism. | Changes in heart rate, blood pressure; efficacy in disease models. nih.gov |

| ADME/Tox | Evaluate drug-like properties and safety. | Bioavailability, half-life, metabolic pathways, acute toxicity. mdpi.com |

Advanced Analytical Methodologies for R Cicloprolol Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

An HPLC method with fluorimetric detection has been developed for the quantification of cicloprolol (B107668). nih.gov This method, utilizing a reversed octadecyl silane (B1218182) (ODS) stationary phase, provides a simpler and faster analysis with a single-step extraction, although it is less sensitive than gas chromatography (GC) methods. nih.gov The results obtained from HPLC and GC methods for cicloprolol determination in human blood samples have been shown to be comparable. nih.gov For routine monitoring, the HPLC method is often preferred due to its efficiency, while the more time-intensive GC method is reserved for pharmacokinetic studies requiring lower detection limits. nih.gov

Chiral Stationary Phases for Enantiomeric Resolution of Cicloprolol

The enantiomers of a chiral drug can have different pharmacological and toxicological effects, making their separation and analysis critical. eijppr.com Direct separation of enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely adopted technique. nih.gov This method involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. eijppr.com

Polysaccharide-based CSPs are extensively used due to their broad chiral recognition capabilities. phenomenex.com These phases, often derivatives of cellulose (B213188) and amylose (B160209), offer a multitude of chiral sites and can be used with various mobile phases, including normal phase, polar organic, and reversed-phase modes. nih.govphenomenex.com The chiral selectors can be either coated or immobilized on the silica (B1680970) support. phenomenex.com Immobilized CSPs are covalently bonded to the silica, providing greater stability and allowing for the use of a wider range of solvents, which can enhance selectivity. phenomenex.com Among polysaccharide-based CSPs, tris(3,5-dimethylphenylcarbamate) derivatives of cellulose and amylose have demonstrated excellent enantiorecognition performance. scielo.brmdpi.com

Protein-based CSPs, such as those using alpha-1-acid glycoprotein (B1211001) (AGP) or ovomucoid (OVM), are another important class used with aqueous-organic mobile phases. scielo.br The retention and resolution on these columns are influenced by the mobile phase's pH and the type and concentration of the organic modifier. scielo.br

Table 1: Overview of Chiral Stationary Phases

| CSP Type | Chiral Selector Examples | Common Mobile Phase Modes | Key Characteristics |

| Polysaccharide-Based | Cellulose and Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) scielo.brmdpi.com | Normal Phase, Polar Organic, Reversed Phase phenomenex.com | Broad applicability, high enantioselectivity, robust, good loadability. nih.govphenomenex.com Immobilized versions offer enhanced solvent compatibility. phenomenex.com |

| Protein-Based | Alpha-1-acid glycoprotein (AGP), Ovomucoid (OVM) scielo.br | Reversed Phase (aqueous buffers with organic modifiers) scielo.br | Sensitive to mobile phase pH and organic modifier type. scielo.br |

| Pirkle-Type | π-electron acceptor/donor phases eijppr.com | Normal Phase | Based on π-π interactions, hydrogen bonding, and steric interactions. eijppr.com |

| Cyclodextrin-Based | Native and derivatized β-cyclodextrins nih.gov | Reversed Phase | Forms inclusion complexes with analytes. nih.gov |

Optimization of Mobile Phase Composition and Flow Rates

The composition of the mobile phase is a critical factor in achieving optimal separation in HPLC. phenomenex.com For reversed-phase chromatography of β-blockers like cicloprolol, the mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). phenomenex.commdpi.com The ratio of these solvents is adjusted to control the retention and resolution of the analytes. phenomenex.com The pH of the mobile phase is particularly important for ionizable compounds like cicloprolol, as it influences their protonation state and, consequently, their interaction with the stationary phase. mdpi.commastelf.com For β-blockers, which are protonated at low pH, adjusting the pH can significantly impact their retention behavior. mdpi.com

The flow rate of the mobile phase also plays a crucial role. nih.gov Higher flow rates can shorten analysis times but may lead to decreased resolution, while lower flow rates can enhance resolution at the cost of longer run times. phenomenex.com Therefore, optimizing the flow rate is a balance between achieving adequate separation and maintaining a practical analysis time. phenomenex.comnih.gov A chemometric approach has been used to optimize the separation of similar compounds by considering the column temperature, the water fraction in the mobile phase, and the flow rate simultaneously. nih.gov

Table 2: Factors in Mobile Phase and Flow Rate Optimization

| Parameter | Effect on Separation | Optimization Considerations |

| Organic Solvent Composition | Affects analyte retention and selectivity. phenomenex.com | Balance polarity to achieve desired retention times and resolution. mastelf.com Acetonitrile and methanol are common choices. phenomenex.com |

| Mobile Phase pH | Influences the ionization state of analytes, affecting retention on the stationary phase. mdpi.commastelf.com | Adjust pH to control the charge of the analyte for optimal interaction with the column. mastelf.com |

| Flow Rate | Impacts resolution and analysis time. phenomenex.com | Higher flow rates decrease analysis time but may reduce resolution. Lower flow rates improve resolution but lengthen analysis time. phenomenex.com |

| Column Temperature | Can affect viscosity of the mobile phase and analyte retention. nih.gov | Higher temperatures can lower viscosity and improve efficiency, but may alter selectivity. nih.gov |

Detection Techniques (e.g., UV, Fluorescence)

Both Ultraviolet (UV) and fluorescence detectors are commonly used in HPLC for the analysis of β-blockers. nih.gov UV detectors are versatile and widely applicable for compounds containing chromophores. phenomenex.com For the simultaneous determination of multiple β-blockers, UV detection at a low wavelength, such as 205 nm, can be used to detect all compounds. nih.gov

Fluorescence detection offers higher sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. chromatographyonline.comlabmanager.com For cicloprolol, a method using fluorimetric detection has been established. nih.gov In a study of eight β-blockers, fluorescence detection with an excitation wavelength of 230 nm and an emission wavelength of 302 nm was selective for six of the compounds, providing significantly lower detection limits for some compared to UV detection. nih.gov The high sensitivity of fluorescence detectors makes them particularly suitable for trace analysis. labmanager.com

Table 3: Comparison of HPLC Detection Techniques

| Detector Type | Principle | Advantages | Common Applications for β-Blockers |

| Ultraviolet (UV) | Measures the absorption of UV light by the analyte. phenomenex.com | Versatile, applicable to a wide range of compounds with chromophores. phenomenex.com | General quantification, simultaneous analysis of multiple β-blockers. nih.gov |

| Fluorescence (FLD) | Measures the light emitted by a fluorescent analyte after excitation at a specific wavelength. chromatographyonline.com | High sensitivity (10–1000 times more than UV), high selectivity. phenomenex.comlabmanager.com | Trace analysis, quantification of cicloprolol and other fluorescent β-blockers. nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Bioanalysis

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. biotrial.com It has become the preferred method for the quantitative bioanalysis of small-molecule drugs and their metabolites in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range. bioanalysis-zone.com This technique is crucial throughout the drug development process, from discovery and preclinical studies to clinical trials, for generating pharmacokinetic data. bioanalysis-zone.comchromatographyonline.com

Method Development for Complex Biological Matrices (Preclinical)

Developing a robust LC-MS/MS method for quantitative bioanalysis in preclinical studies involves several critical steps. biotrial.com The process begins with the optimization of both the liquid chromatography separation and the mass spectrometry detection parameters. researchgate.net

Sample preparation is a crucial initial step to isolate the analyte of interest from the complex biological matrix (e.g., plasma, urine, tissue homogenates) and minimize interference from endogenous components. researchgate.net Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net A "universal" protein precipitation solvent can be an efficient starting point for sample extraction. nih.gov

Chromatographic method development aims to achieve good separation of the analyte from matrix components and any potential metabolites. biotrial.com This involves selecting an appropriate HPLC column (typically a reversed-phase C18 column) and optimizing the mobile phase composition (solvents and additives) and gradient elution profile. japsonline.com Mobile phase additives can help manage chromatographic resolution and address issues like carryover. nih.gov

Mass spectrometry parameters are fine-tuned to ensure optimal sensitivity and selectivity. researchgate.net This includes selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and optimizing parameters like collision energy for multiple reaction monitoring (MRM) transitions. biotrial.comresearchgate.net The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing and instrument response. nih.gov

Application in Preclinical Pharmacokinetic Studies

Once validated, the LC-MS/MS method is applied to the analysis of samples from preclinical pharmacokinetic (PK) studies. nih.gov These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. nih.gov The accurate quantification of the drug in biological samples over time allows for the determination of key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

For instance, a sensitive and robust LC-MS method was developed and applied for the pharmacokinetic analysis of 5-fluorouracil (B62378) and methotrexate (B535133) in mouse plasma, brain, and urine, demonstrating the utility of this technique in preclinical evaluations. nih.gov Similarly, LC-MS/MS methods are routinely developed and validated according to regulatory guidelines (e.g., US FDA) to support preclinical drug-drug interaction studies and safety assessments. nih.govnih.gov The data generated from these studies are fundamental for making decisions about the progression of a drug candidate into clinical development. researchgate.net

Other Chromatographic and Spectroscopic Techniques for Characterization

Beyond routine high-performance liquid chromatography (HPLC), a variety of other powerful analytical techniques are instrumental in the comprehensive characterization of (R)-Cicloprolol. These methods provide alternative or complementary information regarding the compound's purity, structure, and physicochemical properties. Key techniques include thin-layer chromatography for rapid screening, capillary electrophoresis for high-efficiency chiral separations, nuclear magnetic resonance spectroscopy for detailed structural elucidation, and mass spectrometry for molecular weight determination and fragmentation analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile and cost-effective chromatographic technique used for the separation, identification, and purity assessment of compounds. libretexts.org The separation principle relies on the differential partitioning of components between a stationary phase, typically a layer of silica gel or alumina (B75360) on a plate, and a liquid mobile phase that moves up the plate via capillary action. researchgate.net For beta-blockers like cicloprolol, reversed-phase TLC (RP-TLC) is particularly useful for estimating lipophilicity, a key parameter influencing pharmacokinetic and pharmacodynamic behavior. patsnap.com

In RP-TLC, a non-polar stationary phase is used with a polar mobile phase. Research on a range of β-blockers, including cicloprolol, has demonstrated the utility of RP-TLC in correlating chromatographic behavior with biological properties such as protein binding. patsnap.com In such studies, mixtures of an organic modifier and water are used as the mobile phase. Tetrahydrofuran has been identified as a suitable organic modifier for these analyses. patsnap.com The retention factor (Rf), defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is measured to characterize the compound's retention behavior. libretexts.org

While specific Rf values for (R)-Cicloprolol are not extensively documented in publicly available literature, the conditions outlined for similar beta-blockers provide a strong foundation for method development.

Table 1: Illustrative RP-TLC Conditions for Beta-Blocker Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | C18-modified silica gel plates |

| Mobile Phase | Tetrahydrofuran-water mixtures in varying ratios |

| Development | Ascending development in a saturated chamber sigmaaldrich.com |

| Visualization | UV light (typically at 254 nm) libretexts.org |

| Analyte | Cicloprolol and related beta-blockers |

| Measurement | Retention Factor (Rf) calculation libretexts.org |

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate analytes within a narrow fused-silica capillary. wikipedia.org Separation is based on differences in the charge-to-size ratio of the analytes. chromatographytoday.com For chiral molecules like cicloprolol, CE, particularly in the electrokinetic chromatography (EKC) mode, is exceptionally powerful for separating enantiomers. nih.gov

The enantioselective separation of (R)- and (S)-Cicloprolol can be achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for beta-blockers due to their ability to form transient, diastereomeric inclusion complexes with the enantiomers, leading to different electrophoretic mobilities. mdpi.com Studies on other beta-blockers have demonstrated baseline separation of enantiomers using various cyclodextrins. mdpi.comnih.govbrieflands.com The optimization of parameters such as buffer pH, chiral selector type and concentration, and temperature is crucial for achieving high resolution. nih.govbrieflands.com These established methods for related compounds are directly applicable to the development of a robust chiral separation assay for (R)-Cicloprolol.